molecular formula C12H23Cl2NO3 B8641073 2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(3-methylbutyl)acetamide CAS No. 88498-39-9

2,2-Dichloro-N-[(2-ethoxyethoxy)methyl]-N-(3-methylbutyl)acetamide

Cat. No. B8641073
Key on ui cas rn: 88498-39-9
M. Wt: 300.22 g/mol
InChI Key: CSJXXXVSKOYFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04605764

Procedure details

The solution of N-isopentyl-N-chloromethyldichloroacetamide (24.7 g., 0.1 mole) and 2-ethoxyethanol (9.9 g., 10.7 ml., 0.11 mole) in dry benzene (70 ml) is weighed in a four-necked, round-bottom flask of 250 ml, equipped with a calcium chloride tube, reflux condenser, mechanical stirrer, dropping funnel and thermometer. Triethylamine (10.1 g., 13.9 ml., 0.1 mole) is added to this solution under stirring and cooling by water in such a rate that the temperature is maintained below 40° C. After the addition is complete, the mixture is stirred for an additional 2 hours at room temperature. The mixture is washed with water (2×100 ml.) to remove triethylamine hydrochloride and the possible hydrophilic side-product, the benzene solution is dried over anhydrous sodium sulfate after distillation of the solvent and the residue is evaporated to dry under reduced pressure to give 27.9 g. (93%) of the named product as a pale yellow oil which is of 96% purity according to analysis by gas chromatography and is directly useful for practical purposes without any purification; nD25 =1.4649.
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
10.7 mL
Type
reactant
Reaction Step Two
Quantity
13.9 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
named product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([N:6]([CH2:12]Cl)[C:7](=[O:11])[CH:8]([Cl:10])[Cl:9])[CH2:2][CH:3]([CH3:5])[CH3:4].[CH2:14]([O:16][CH2:17][CH2:18][OH:19])[CH3:15].C(N(CC)CC)C.O>C1C=CC=CC=1>[CH2:1]([N:6]([CH2:12][O:19][CH2:18][CH2:17][O:16][CH2:14][CH3:15])[C:7](=[O:11])[CH:8]([Cl:10])[Cl:9])[CH2:2][CH:3]([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
24.7 g
Type
reactant
Smiles
C(CC(C)C)N(C(C(Cl)Cl)=O)CCl
Step Two
Name
Quantity
10.7 mL
Type
reactant
Smiles
C(C)OCCO
Step Three
Name
Quantity
13.9 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Five
Name
named product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a calcium chloride tube
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser, mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
is maintained below 40° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for an additional 2 hours at room temperature
Duration
2 h
WASH
Type
WASH
Details
The mixture is washed with water (2×100 ml.)
CUSTOM
Type
CUSTOM
Details
to remove triethylamine hydrochloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the possible hydrophilic side-product, the benzene solution is dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
after distillation of the solvent
CUSTOM
Type
CUSTOM
Details
the residue is evaporated
CUSTOM
Type
CUSTOM
Details
to dry under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give 27.9 g
CUSTOM
Type
CUSTOM
Details
is directly useful for practical purposes without any purification

Outcomes

Product
Name
Type
Smiles
C(CC(C)C)N(C(C(Cl)Cl)=O)COCCOCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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